molecular formula C14H10BrNOS B1681495 2-(4-Bromobenzylsulfanyl)benzoxazole CAS No. 100874-08-6

2-(4-Bromobenzylsulfanyl)benzoxazole

Cat. No. B1681495
M. Wt: 320.21 g/mol
InChI Key: JDVOIBFEFVKUPL-UHFFFAOYSA-N
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Description

“2-(4-Bromobenzylsulfanyl)benzoxazole” is a chemical compound with the molecular formula C14H10BrNOS and a molecular weight of 320.21 g/mol. It is used in various fields of chemistry, including medicinal and pharmaceutical research .


Synthesis Analysis

Benzoxazole derivatives, including “2-(4-Bromobenzylsulfanyl)benzoxazole”, can be synthesized using 2-aminophenol with different compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions . Different catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts can be used in the synthesis .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromobenzylsulfanyl)benzoxazole” consists of a benzoxazole ring attached to a bromobenzylsulfanyl group. The benzoxazole ring is a bicyclic planar molecule, which makes it a favorable moiety for researchers .


Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, the reaction of 2-aminophenol with aldehydes is one of the methods used in the synthesis of benzoxazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromobenzylsulfanyl)benzoxazole” include a density of 1.6±0.1 g/cm3, a boiling point of 444.2±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 222.4±29.3 °C .

Scientific Research Applications

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Antimicrobial Agents

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity . The results revealed that compounds SC06, SC09, TS05 and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains . Compound TS05 displayed most potent activity with MIC values of 3.91, 7.81 and 1.56 µg/ml against S. aureus, E. coli and P. aeruginosa, respectively .

Fluorescent Properties

New 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole was synthesized through the SuFEx click reaction in a two-chamber reactor . The fluorescent properties of compound 2 were determined using experimental and computational methods .

Future Directions

Benzoxazole derivatives, including “2-(4-Bromobenzylsulfanyl)benzoxazole”, have a wide range of pharmacological activities and are therefore of great interest in medicinal, pharmaceutical, and industrial areas . Future research may focus on exploring new synthetic strategies and applications of these compounds .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVOIBFEFVKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzylsulfanyl)benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Klimešová, J Kočí, K Waisser, J Kaustová… - European journal of …, 2009 - Elsevier
A set of 2-benzylsulfanyl derivatives of benzoxazole was synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, non-tuberculous …
Number of citations: 93 www.sciencedirect.com

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